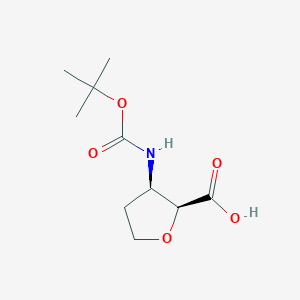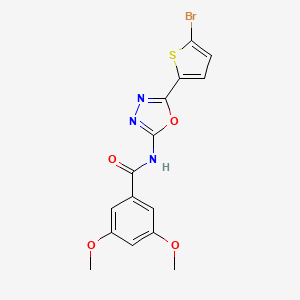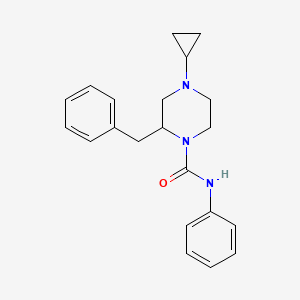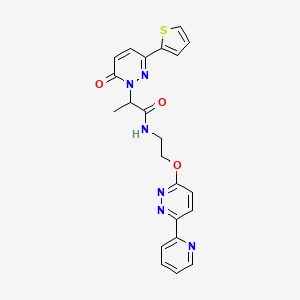
3-(Piperidin-4-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Piperidin-4-yl)pyridine hydrochloride is a chemical compound with the CAS Number: 690261-73-5 . It has a molecular weight of 198.7 and is a solid at room temperature . It is stored in a refrigerator .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They are also used in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 198.7 and is stored in a refrigerator .科学的研究の応用
3-(Piperidin-4-yl)pyridine hydrochloride has a wide range of scientific research applications. It can be used as a starting material for the synthesis of various organic compounds, such as amines, amides, and heterocycles. It can also be used as a catalyst in the synthesis of pharmaceuticals and other chemicals. In addition, this compound has been used in the study of enzyme mechanisms, as well as in the study of drug metabolism and pharmacokinetics.
作用機序
Target of Action
Piperidine derivatives, which include 3-(piperidin-4-yl)pyridine hydrochloride, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to exhibit a wide variety of biological activities . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it may have specific stability and solubility characteristics .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers , suggesting that they may have similar effects.
Action Environment
The compound is stored in a refrigerator , suggesting that temperature may be an important factor in its stability.
実験室実験の利点と制限
3-(Piperidin-4-yl)pyridine hydrochloride is a versatile compound that can be used as a building block in the synthesis of various chemicals. It is also relatively easy to synthesize and can be produced in large amounts. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, it can be difficult to purify and isolate from other compounds, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 3-(Piperidin-4-yl)pyridine hydrochloride. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research into its mechanism of action and its interactions with various enzymes, receptors, and other molecules could lead to new insights into its use in pharmacology and medicine. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing this compound.
合成法
3-(Piperidin-4-yl)pyridine hydrochloride can be synthesized in a three-step process. The first step involves the reaction of piperidine with pyridine in the presence of a catalyst to form a 1:1 adduct. The second step involves the reaction of the adduct with hydrochloric acid to form a salt. The third and final step involves the reaction of the salt with sodium hydroxide to form this compound. This method is simple and efficient, and it can be used to produce large amounts of this compound.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound can be rapidly conjugated with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it a basic building block for making protein degrader libraries .
Molecular Mechanism
It is known that it can be used for the development of Thalidomide based PROTACs
特性
IUPAC Name |
3-piperidin-4-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBALAFIFDKQHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)





![8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912076.png)

![6-(4-fluorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2912085.png)
![3-[[3-[(3-Acetylureido)carbonyl]ureido]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2912086.png)

![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)
